molecular formula C4H7BrO B080843 2-(2-Bromoethyl)oxirane CAS No. 13287-42-8

2-(2-Bromoethyl)oxirane

Cat. No.: B080843
CAS No.: 13287-42-8
M. Wt: 151 g/mol
InChI Key: ZKODPGZNBMIZFX-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)oxirane, also known as 4-bromo-1,2-epoxybutane, is an organic compound with the molecular formula C4H7BrO. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Bromoethyl)oxirane can be synthesized through the reaction of 4-bromo-1-butene with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane. The reaction mixture is stirred for 24 hours, during which a white precipitate forms. The phases are then separated using sodium hydroxide solution .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of bromobutane with tert-butanol peroxide. The reaction is carried out at an appropriate temperature to generate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.

    Basic Conditions: Sodium hydroxide or potassium hydroxide are commonly used bases for these reactions.

Major Products:

Scientific Research Applications

2-(2-Bromoethyl)oxirane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bromine substituent, which imparts different reactivity and selectivity compared to other halogenated epoxides. The presence of the bromine atom makes it more reactive in substitution reactions, providing access to a wider range of chemical transformations .

Properties

IUPAC Name

2-(2-bromoethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKODPGZNBMIZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313624
Record name 2-(2-Bromoethyl)oxirane
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Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13287-42-8
Record name 2-(2-Bromoethyl)oxirane
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Record name Ocirane, (2-bromoethyl)-
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Record name 13287-42-8
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Record name 2-(2-Bromoethyl)oxirane
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Record name 2-(2-bromoethyl)oxirane
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